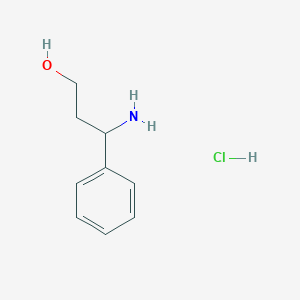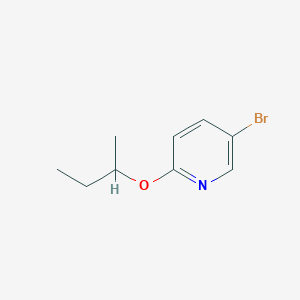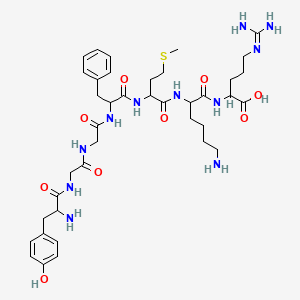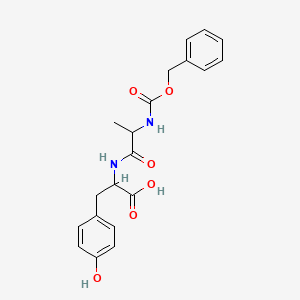![molecular formula C72H78N10O27 B12109524 5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is a highly sensitive and photostable fluorogenic substrate used primarily for the determination of intracellular caspase-3 activity . The compound consists of two four-amino acid peptides (Asp-Glu-Val-Asp) linked to the fluorophore Rhodamine 110, which can be detected at an emission wavelength of 535 nm using an excitation wavelength of 485 nm .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves the coupling of the peptide sequence Asp-Glu-Val-Asp to the fluorophore Rhodamine 110. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Asp-Glu-Val-Asp is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled to Rhodamine 110 using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Industrial Production Methods
Industrial production of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to produce the compound in bulk quantities while maintaining high purity standards .
化学反应分析
Types of Reactions
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 primarily undergoes hydrolysis reactions when exposed to specific enzymes such as caspase-3. The hydrolysis of the peptide bonds releases the fluorophore Rhodamine 110, which can then be detected using fluorescence-based techniques .
Common Reagents and Conditions
Enzymes: Caspase-3 is the primary enzyme used to catalyze the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110.
Major Products Formed
The major product formed from the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is Rhodamine 110, which exhibits strong fluorescence and can be easily detected .
科学研究应用
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Apoptosis Detection: The compound is widely used as a fluorogenic substrate for detecting caspase-3 activity, which is a key indicator of apoptosis (programmed cell death) in cells.
Fluorescence Microscopy: The compound’s strong fluorescence makes it suitable for use in fluorescence microscopy to visualize and quantify caspase-3 activity in cells.
作用机制
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 exerts its effects through the following mechanism:
Substrate Recognition: The peptide sequence Asp-Glu-Val-Asp is recognized and bound by the active site of caspase-3.
Hydrolysis: Caspase-3 catalyzes the hydrolysis of the peptide bonds, releasing the fluorophore Rhodamine 110.
Fluorescence Detection: The released Rhodamine 110 exhibits strong fluorescence, which can be detected and quantified using fluorescence-based techniques.
相似化合物的比较
Similar Compounds
(H-Asp-Glu-Val-Asp)₂-Rhodamine 110: Similar to (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 but with a different protecting group on the peptide sequence.
(Z-DEVD)₂-Rhodamine 110: Another variant with a different peptide sequence (Asp-Glu-Val-Asp) linked to Rhodamine 110.
Uniqueness
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is unique due to its high sensitivity and photostability, making it an ideal fluorogenic substrate for detecting caspase-3 activity. Its strong fluorescence and compatibility with various detection methods (e.g., flow cytometry, microwell plate reader, fluorescence microscopy) further enhance its utility in scientific research .
属性
IUPAC Name |
5-[[1-[[3-carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78N10O27/c1-35(2)59(81-61(95)45(23-25-53(83)84)75-65(99)49(31-57(91)92)79-70(104)106-33-37-13-7-5-8-14-37)67(101)77-47(29-55(87)88)63(97)73-39-19-21-43-51(27-39)108-52-28-40(20-22-44(52)72(43)42-18-12-11-17-41(42)69(103)109-72)74-64(98)48(30-56(89)90)78-68(102)60(36(3)4)82-62(96)46(24-26-54(85)86)76-66(100)50(32-58(93)94)80-71(105)107-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,59-60H,23-26,29-34H2,1-4H3,(H,73,97)(H,74,98)(H,75,99)(H,76,100)(H,77,101)(H,78,102)(H,79,104)(H,80,105)(H,81,95)(H,82,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLMIVOGDRELQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78N10O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)







![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

